molecular formula C7H4Cl2O3 B13957839 4H-Pyran-2,6-dicarbonyl dichloride CAS No. 54281-62-8

4H-Pyran-2,6-dicarbonyl dichloride

Cat. No.: B13957839
CAS No.: 54281-62-8
M. Wt: 207.01 g/mol
InChI Key: VFYZHCMJBJOGFA-UHFFFAOYSA-N
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Description

4H-Pyran-2,6-dicarbonyl dichloride: is a chemical compound belonging to the pyran family, characterized by a six-membered ring containing one oxygen atom and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: 4H-Pyran-2,6-dicarbonyl dichloride can be synthesized through a multicomponent reaction involving aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This reaction is typically catalyzed by an amine-functionalized metal-organic framework (MOF) such as Cu2(NH2-BDC)2(DABCO) under solvent-free conditions . The reaction yields the desired product with good to excellent efficiency.

Industrial Production Methods: Industrial production of this compound often involves similar multicomponent reactions but on a larger scale. The use of heterogeneous catalysts and mechanochemical methods, such as ball milling, enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4H-Pyran-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of pyran-2,6-dicarboxylic acid.

    Reduction: Reduction reactions can yield pyran-2,6-dimethanol.

    Substitution: Substitution reactions often involve the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Pyran-2,6-dicarboxylic acid.

    Reduction: Pyran-2,6-dimethanol.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-Pyran-2,6-dicarbonyl dichloride and its derivatives often involves interaction with biological targets such as calcium channels. These compounds can block calcium channels, leading to various physiological effects, including vasorelaxation and potential anti-asthmatic properties . The exact molecular pathways depend on the specific derivative and its target.

Comparison with Similar Compounds

  • 4H-Pyran-2,6-dicarboxylic acid
  • 4H-Pyran-2,6-dimethanol
  • Pyridine-2,6-dicarbonyl dichloride

Comparison: 4H-Pyran-2,6-dicarbonyl dichloride is unique due to its dichloride functional groups, which make it highly reactive and versatile for various chemical transformations. In contrast, 4H-Pyran-2,6-dicarboxylic acid and 4H-Pyran-2,6-dimethanol have different functional groups that confer distinct chemical properties and reactivity. Pyridine-2,6-dicarbonyl dichloride, while similar in structure, contains a nitrogen atom in the ring, leading to different chemical behavior and applications .

Properties

CAS No.

54281-62-8

Molecular Formula

C7H4Cl2O3

Molecular Weight

207.01 g/mol

IUPAC Name

4H-pyran-2,6-dicarbonyl chloride

InChI

InChI=1S/C7H4Cl2O3/c8-6(10)4-2-1-3-5(12-4)7(9)11/h2-3H,1H2

InChI Key

VFYZHCMJBJOGFA-UHFFFAOYSA-N

Canonical SMILES

C1C=C(OC(=C1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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